molecular formula C12H10ClFN2 B13701090 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine

Cat. No.: B13701090
M. Wt: 236.67 g/mol
InChI Key: UBHMOCPFHJWSDZ-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine is a chemical compound with the molecular formula C12H10ClFN2. This compound is known for its unique structure, which includes a pyridine ring substituted with chloro, fluoro, and methylphenyl groups. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine typically involves the reaction of 4-fluoro-2-methylphenylboronic acid with 6-chloro-3-iodopyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-(4-fluorophenyl)pyridin-3-amine
  • 4-(4-Fluoro-2-methylphenyl)pyridin-3-amine
  • 6-Chloro-4-(2-methylphenyl)pyridin-3-amine

Uniqueness

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C12H10ClFN2

Molecular Weight

236.67 g/mol

IUPAC Name

6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine

InChI

InChI=1S/C12H10ClFN2/c1-7-4-8(14)2-3-9(7)10-5-12(13)16-6-11(10)15/h2-6H,15H2,1H3

InChI Key

UBHMOCPFHJWSDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N)Cl

Origin of Product

United States

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